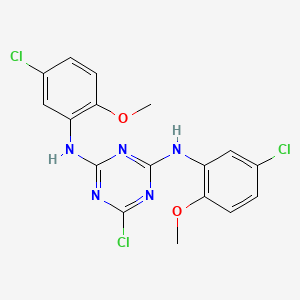

6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as 6-Chloro-MTPT, is a highly versatile, nitrogen-containing heterocyclic compound with a wide range of applications in scientific research. It has a unique structure with two chlorine atoms attached to a nitrogen-containing ring, which makes it an attractive candidate for a variety of synthetic and research applications. The synthesis of 6-Chloro-MTPT is simple and straightforward, and the compound is relatively stable in solution.

科学的研究の応用

UV Light Absorbing Derivatives

6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine serves as a precursor in the synthesis of bis(resorcinyl) triazine derivatives, which exhibit potential as UV light absorbers. These derivatives are synthesized through alkylation or acid-catalysed addition reactions, demonstrating the versatility of triazine compounds in creating materials with specific light absorption properties (Jiang et al., 2008).

Supramolecular Chemistry

This compound's derivatives have been explored for their applications in supramolecular chemistry, particularly in forming bistriazines with promising applications. The microwave-assisted synthesis of these derivatives leads to efficient yields and selective production of bistriazines, showcasing their potential in creating extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Nanofiltration Membranes

Innovative sulfonated aromatic diamine monomers derived from triazine compounds have been utilized in developing thin-film composite (TFC) nanofiltration membranes. These membranes demonstrate improved water flux and dye treatment efficiency, indicating the role of triazine derivatives in enhancing the performance of filtration systems (Liu et al., 2012).

Photoinitiators for Polymerization

6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine and its related compounds have been investigated as photoinitiators or co-initiators in the polymerization of acrylate monomers. These studies reveal the potential of triazine derivatives in initiating polymerization under UV and visible light, leading to applications in creating adhesive and coating materials (Kabatc et al., 2011).

Proton-Conducting Membranes

Aromatic poly(ether sulfone)s containing 1,3,5-s-triazine groups synthesized from triazine-containing bisphenols have been examined for their proton conductivity. These materials, aimed at proton exchange membrane applications, showcase the triazine derivatives' contribution to the development of high-performance materials for fuel cells (Tigelaar et al., 2009).

Corrosion Inhibition

Studies have explored the efficiency of triazine derivatives as corrosion inhibitors for metals in acidic environments. These compounds demonstrate high inhibition efficiency, indicating their potential in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of industrial materials (Bentiss et al., 2009).

特性

IUPAC Name |

6-chloro-2-N,4-N-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl3N5O2/c1-26-13-5-3-9(18)7-11(13)21-16-23-15(20)24-17(25-16)22-12-8-10(19)4-6-14(12)27-2/h3-8H,1-2H3,(H2,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQMOSOVLOVANX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)

![N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2664033.png)

![6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2664038.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2664040.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2664041.png)

![4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile](/img/structure/B2664043.png)

![N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2664044.png)

![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2664050.png)